molecular formula C15H13ClO2 B13806344 Ethyl 2'-chloro-biphenyl-2-carboxylate CAS No. 773139-98-3

Ethyl 2'-chloro-biphenyl-2-carboxylate

Katalognummer: B13806344
CAS-Nummer: 773139-98-3
Molekulargewicht: 260.71 g/mol
InChI-Schlüssel: KWAPJQXOMNTXHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2’-chloro-biphenyl-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group at the 2-position of the biphenyl ring and a chlorine atom at the 2’-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-chloro-biphenyl-2-carboxylate typically involves the esterification of 2’-chloro-biphenyl-2-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2’-chloro-biphenyl-2-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2’-chloro-biphenyl-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The biphenyl ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Reduction: Formation of ethyl 2’-chloro-biphenyl-2-methanol.

    Oxidation: Formation of biphenyl quinones or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Ethyl 2’-chloro-biphenyl-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of ethyl 2’-chloro-biphenyl-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chlorine atom and the ester group can influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl biphenyl-2-carboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2’-Chloro-biphenyl-2-carboxylic acid: The carboxylic acid form, which can be converted to the ester.

    Methyl 2’-chloro-biphenyl-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

Ethyl 2’-chloro-biphenyl-2-carboxylate is unique due to the presence of both the chlorine atom and the ethyl ester group, which can influence its chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

773139-98-3

Molekularformel

C15H13ClO2

Molekulargewicht

260.71 g/mol

IUPAC-Name

ethyl 2-(2-chlorophenyl)benzoate

InChI

InChI=1S/C15H13ClO2/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16/h3-10H,2H2,1H3

InChI-Schlüssel

KWAPJQXOMNTXHT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.